(But-3-en-2-yl)(tributyl)stannane
Overview
Description
“(But-3-en-2-yl)(tributyl)stannane” is an organotin compound . The molecular formula is C16H34Sn . It is also known by other names such as 2-(TRIBUTYLSTANNYL)THIOPHENE, tributyl (thiophen-2-yl)stannane, TRIBUTYL (2-THIENYL)STANNANE, and others .
Molecular Structure Analysis
The molecular structure of “(But-3-en-2-yl)(tributyl)stannane” consists of a tin atom (Sn) bonded to a but-3-en-2-yl group and three butyl groups . The average mass is 345.151 Da and the monoisotopic mass is 346.168243 Da .
Chemical Reactions Analysis
Organotin hydrides, such as “(But-3-en-2-yl)(tributyl)stannane”, are used in various reactions due to their ability to cleave homolytically . They are used in reactions involving halides, selenides, Barton-McCombie deoxygenation, and enyne cyclization .
Scientific Research Applications
Asymmetric Allylation and Stereocontrol
- (Masyuk & Mineeva, 2016) reported the synthesis of a related tributylstannane compound and its application in catalytic asymmetric Keck allylation, demonstrating its utility in producing optically active homoallylic alcohol.
- (Thomas & Tray, 2019) discussed the stereoselective synthesis of branched triols using tributylstannane derivatives, highlighting the compound's role in controlling stereochemistry in organic reactions.
Synthesis of Heterocyclic Compounds
- (Hanamoto, Hakoshima, & Egashira, 2004) described the synthesis of various trifluoromethylated heterocyclic compounds using a tributylstannane derivative, illustrating its potential as a building block in heterocyclic chemistry.
Organotin Chemistry and Synthesis
- (Danheiser, Romines, Koyama, Gee, Johnson, & Medich, 2003) explored the use of a tributylstannane compound as a hydroxymethyl anion equivalent, providing insight into the versatility of organotin chemistry.
- (Gómez, López, & Fraser-Reid, 1993) reported a convenient synthesis method for (E)-1,3-butadienyl(tributyl)stannane, showcasing the practical applications of tributylstannanes in organic synthesis.
Carbon Dioxide Reactivity and Organometallic Chemistry
- (Ballivet-Tkatchenko, Douteau, & Stutzmann, 2000) investigated the reactivity of carbon dioxide with various stannanes, shedding light on the interactions between organometallic compounds like tributylstannane and carbon dioxide.
Safety And Hazards
properties
IUPAC Name |
but-3-en-2-yl(tributyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C4H7.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;3-4H,1H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDSEBPIVXXGGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511810 | |
Record name | (But-3-en-2-yl)(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(But-3-en-2-yl)(tributyl)stannane | |
CAS RN |
76505-19-6 | |
Record name | (But-3-en-2-yl)(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.